5-Amino-4-(sec-butyl)-1H-pyrazol-3(2H)-one
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Overview
Description
5-Amino-4-(sec-butyl)-1H-pyrazol-3(2H)-one is an organic compound belonging to the pyrazolone family Pyrazolones are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(sec-butyl)-1H-pyrazol-3(2H)-one typically involves the condensation of appropriate hydrazines with β-keto esters or diketones. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 70-80°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-(sec-butyl)-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or pyrazolone ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and functionalized pyrazolone compounds.
Scientific Research Applications
5-Amino-4-(sec-butyl)-1H-pyrazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-4-(sec-butyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including anti-inflammatory and analgesic actions.
Comparison with Similar Compounds
Similar Compounds
4-Aminoantipyrine: Known for its analgesic and antipyretic properties.
Phenylbutazone: Used as an anti-inflammatory drug.
Metamizole: A non-opioid analgesic and antipyretic.
Uniqueness
5-Amino-4-(sec-butyl)-1H-pyrazol-3(2H)-one is unique due to its sec-butyl substitution, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its biological activity and specificity compared to other pyrazolone derivatives.
Properties
Molecular Formula |
C7H13N3O |
---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
5-amino-4-butan-2-yl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C7H13N3O/c1-3-4(2)5-6(8)9-10-7(5)11/h4H,3H2,1-2H3,(H4,8,9,10,11) |
InChI Key |
KFSALKUPIFTBAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(NNC1=O)N |
Origin of Product |
United States |
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